molecular formula C6H11BrClN3 B3217779 (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 1184989-52-3

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B3217779
CAS No.: 1184989-52-3
M. Wt: 240.53
InChI Key: IUHSBZSBPREQFZ-UHFFFAOYSA-N
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Description

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a halogenated heterocyclic compound. It is a useful research chemical with applications in various scientific fields. The compound has a molecular formula of C6H11BrClN3 and a molecular weight of 240.53 g/mol.

Preparation Methods

The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves the halogenation of a pyrazole ring followed by the introduction of an ethyl group and a methanamine moiety. The reaction conditions typically involve the use of brominating agents and appropriate solvents to facilitate the halogenation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds.

Common reagents used in these reactions include brominating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in biochemical studies to investigate the interactions of halogenated heterocycles with biological molecules.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride can be compared with other similar compounds such as:

  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
  • 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific halogenation and ethylation patterns, which confer distinct properties and applications .

Properties

IUPAC Name

(4-bromo-2-ethylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHSBZSBPREQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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